5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C29H29N3O4 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H29N3O4/c1-4-18-9-12-20(13-10-18)28-25-26(21-7-5-6-8-22(21)33)30-31-27(25)29(34)32(28)16-15-19-11-14-23(35-2)24(17-19)36-3/h5-14,17,28,33H,4,15-16H2,1-3H3,(H,30,31) |
InChI Key |
WGTAQUNCLRZGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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